molecular formula C17H13FN2S B4748773 N-(3-fluorophenyl)-N'-1-naphthylthiourea

N-(3-fluorophenyl)-N'-1-naphthylthiourea

Cat. No. B4748773
M. Wt: 296.4 g/mol
InChI Key: BQPHGOMHXRQIOP-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N'-1-naphthylthiourea, also known as FNTU, is a chemical compound that belongs to the family of thioureas. It is widely used in scientific research for its unique properties and potential applications. FNTU has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N'-1-naphthylthiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. N-(3-fluorophenyl)-N'-1-naphthylthiourea has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to inhibit the activity of topoisomerase, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-1-naphthylthiourea has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as induce apoptosis (programmed cell death) in cancer cells. N-(3-fluorophenyl)-N'-1-naphthylthiourea has also been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, N-(3-fluorophenyl)-N'-1-naphthylthiourea has been shown to have neuroprotective effects, as it has been shown to reduce the damage caused by oxidative stress in neuronal cells.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-N'-1-naphthylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. N-(3-fluorophenyl)-N'-1-naphthylthiourea has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, N-(3-fluorophenyl)-N'-1-naphthylthiourea also has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(3-fluorophenyl)-N'-1-naphthylthiourea has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-N'-1-naphthylthiourea. One potential direction is the development of N-(3-fluorophenyl)-N'-1-naphthylthiourea-based fluorescent probes for the detection of metal ions in solution. Another potential direction is the study of N-(3-fluorophenyl)-N'-1-naphthylthiourea as a potential anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, the study of N-(3-fluorophenyl)-N'-1-naphthylthiourea as a potential neuroprotective agent could have important implications for the treatment of neurodegenerative diseases.

Scientific Research Applications

N-(3-fluorophenyl)-N'-1-naphthylthiourea has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. N-(3-fluorophenyl)-N'-1-naphthylthiourea has also been studied for its potential use as a fluorescent probe for the detection of metal ions in solution. Additionally, N-(3-fluorophenyl)-N'-1-naphthylthiourea has been used as a ligand for the synthesis of metal complexes for catalytic applications.

properties

IUPAC Name

1-(3-fluorophenyl)-3-naphthalen-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2S/c18-13-7-4-8-14(11-13)19-17(21)20-16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPHGOMHXRQIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Fluorophenyl)-3-naphthalen-1-ylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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